tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIHBYXILBKXGA-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
L-Proline as a Starting Material
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | RT | 2 h | 92% |
| Selective Deprotection | LiOH, MeOH/H₂O (3:1) | 50°C | 4 h | 85% |
Asymmetric Hydrogenation of Enamine Intermediates
Enamine Substrate Preparation
A cyclic enamine is synthesized from 2-methyl-3-nitropiperidine via reduction (H₂, Pd/C) and condensation with benzophenone. The resulting enamine undergoes asymmetric hydrogenation using a chiral Rhodium catalyst (Rh-(R)-BINAP).
Optimized Conditions :
-
Catalyst : Rh-(R)-BINAP (2 mol%).
-
Pressure : 50 psi H₂.
-
Solvent : Ethanol.
-
Enantiomeric Excess (ee) : 98%.
Boc Protection Post-Hydrogenation
Post-hydrogenation, the free amine is protected with Boc₂O in tetrahydrofuran, yielding the target compound with >99% diastereomeric purity.
Diastereoselective Alkylation and Resolution
Diastereoselective Methylation
A racemic 3-aminopiperidine intermediate is treated with a chiral auxiliary (e.g., (S)-α-methylbenzylamine) to form diastereomeric salts. Alkylation with methyl triflate in the presence of LDA affords a 4:1 diastereomeric ratio favoring the (2S,3S) configuration.
Resolution Data :
| Parameter | Value |
|---|---|
| Diastereomeric Ratio | 4:1 (2S,3S : 2R,3R) |
| Resolution Efficiency | 82% after recrystallization |
Enzymatic Resolution
Lipase-mediated kinetic resolution of a racemic tert-butyl carboxylate ester selectively hydrolyzes the undesired (2R,3R)-enantiomer. The remaining (2S,3S)-ester is isolated with 90% ee.
Industrial-Scale Continuous Flow Synthesis
Microreactor Technology
A continuous flow system enhances reaction control for large-scale production. Key steps include:
-
Piperidine Ring Formation : Cyclization of δ-valerolactam under supercritical CO₂ conditions.
-
Methylation : Methyl bromide flow in a packed-bed reactor with solid K₂CO₃.
-
Boc Protection : In-line mixing with Boc₂O at 40°C.
Advantages :
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Pool Synthesis | 68% | 99% | Moderate | High |
| Asymmetric Hydrogenation | 75% | 98% | High | Moderate |
| Diastereoselective Alkylation | 82% | 90% | Low | Low |
| Continuous Flow | 85% | 99.5% | High | High |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Alzheimer's Disease Research
One of the primary applications of tert-butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is in the development of therapeutics for Alzheimer's disease. The compound serves as an optically active intermediate in the synthesis of potential arginase inhibitors, which have been shown to play a role in neuroprotection and cognitive function enhancement . The inhibition of arginase activity can lead to increased levels of L-arginine, which is crucial for nitric oxide synthesis and has implications for neuronal health.
1.2. Synthesis of Arginase Inhibitors
Recent studies have highlighted the compound's role as a precursor in synthesizing various arginase inhibitors. These inhibitors are being investigated for their potential to treat conditions associated with excessive arginase activity, such as certain cancers and neurodegenerative diseases . The synthesis typically involves multi-step reactions where this compound is modified to yield more complex structures with enhanced biological activity.
Synthetic Applications
2.1. Building Block for Complex Molecules
As a versatile building block, this compound is employed in the synthesis of various heterocyclic compounds. Its structure allows for easy modification, making it suitable for creating derivatives that can exhibit different pharmacological properties . For instance, it can be utilized in the synthesis of piperidine derivatives that may possess analgesic or anti-inflammatory properties.
2.2. Reaction Conditions and Yields
The compound has been used in several synthetic pathways involving reactions such as alkylation and acylation. Typical yields reported in literature range from 70% to over 90%, depending on the specific reaction conditions employed . Below is a summary table detailing some common reaction conditions and yields associated with the use of this compound:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Reflux with alkyl halide | 85 |
| Acylation | Room temperature with acyl chloride | 90 |
| Ugi Reaction | In presence of ammonium acetate | 75 |
| Hydroboration | Use of pinacolborane | 80 |
Case Studies
3.1. Development of Novel Therapeutics
In a recent study published in MDPI, researchers synthesized a series of piperidine derivatives using this compound as a starting material. These derivatives exhibited promising activity against human arginase isoforms hARG-1 and hARG-2, with potencies ranging from 0.1 nM to 100 nM . This highlights the compound's utility not just as an intermediate but as a crucial component in developing novel therapeutic agents.
3.2. Industrial Production Methods
A patent describes an efficient method for producing this compound with high yields through a deprotection reaction involving various bases such as sodium hydroxide or lithium hydroxide . This method emphasizes the industrial applicability of the compound in pharmaceutical manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate with structurally related piperidine derivatives:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility The 2-methyl group in the target compound reduces steric hindrance compared to the 2-phenyl analogue (), enabling faster coupling reactions in peptide synthesis . The pyridin-4-ylmethyl substituent () introduces aromaticity and basicity, enhancing metal-binding capacity but reducing solubility in non-polar solvents .
Synthetic Utility The target compound’s Boc group is more acid-labile than the benzyloxycarbonyl (Cbz) group in analogues like benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate (CAS: 1044641-49-7), allowing milder deprotection conditions .
Research Findings
- Antimicrobial Activity: Derivatives of the target compound exhibit enhanced activity against Staphylococcus aureus compared to the 3-methylamino analogue (), likely due to improved hydrogen-bonding interactions .
- Thermal Stability : The Boc-protected 2-methylpiperidine derivative decomposes at >150°C , whereas the 2-phenyl analogue () shows stability up to 180°C , attributed to increased π-π stacking .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its structural features that allow for interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O2
- Molar Mass : 214.31 g/mol
- CAS Number : 1932344-15-4
The compound features a piperidine ring, which is integral to many biologically active molecules. Its structure includes both an amino group and a carboxylate functional group, contributing to its reactivity and interaction potential with biological systems.
Target Interactions
The biological activity of this compound primarily involves:
- PI3-Kinase Inhibition : Research indicates that related compounds exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is crucial in regulating cellular processes such as growth, proliferation, and survival in cancer cells .
Pharmacological Effects
The compound has shown promise in various therapeutic areas:
- Anti-tumor Activity : Inhibition of Class I PI3-kinase enzymes may lead to reduced tumor cell invasion and metastasis, suggesting its potential as an anti-cancer agent .
- Neuroprotective Effects : Initial studies suggest that derivatives of this compound could exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation.
In Vitro Studies
A study profiling various compounds found that this compound demonstrated:
- Selective Cytotoxicity : The compound was selectively cytotoxic to certain cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .
In Vivo Studies
In animal models:
- Tumor Growth Inhibition : Administration of the compound resulted in significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the downregulation of PI3K signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| tert-butyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate | Structure | Similar PI3K inhibition |
| tert-butyl (2S,3S)-3-amino-2-hydroxybutanoate | Structure | Exhibits different reactivity patterns due to hydroxyl group |
Q & A
Basic: What are the optimal synthetic routes for preparing tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves stereoselective formation of the piperidine ring followed by Boc protection. Key steps include:
- Enantioselective alkylation to establish the (2S,3S) configuration.
- Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in DCM .
- Purification via column chromatography (e.g., silica gel with gradients of EtOAc/hexanes) or recrystallization to achieve >95% purity.
Critical parameters: Reaction temperature (-10°C to 25°C), solvent choice (THF for better solubility), and catalyst selection (e.g., chiral auxiliaries for stereocontrol).
Advanced: How does stereochemistry influence the compound’s reactivity and biological interactions?
Methodological Answer:
The (2S,3S) configuration determines spatial orientation of functional groups, impacting:
- Reactivity : Steric hindrance from the methyl group at C2 affects nucleophilic substitution rates at C3-amino .
- Biological activity : Molecular docking studies show the cis-configuration enhances binding to enzymes like trypsin-like proteases (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for trans-isomers) .
To resolve stereochemical ambiguities, use X-ray crystallography (via SHELX refinement ) or chiral HPLC (Chiralpak AD-H column, 90:10 hexane/i-PrOH).
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., J2,3 = 4.8 Hz for cis-configuration) and Boc-group signals (δ ~1.4 ppm for tert-butyl) .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z 229.2 [M+H]⁺) to verify molecular weight .
Advanced: How to address contradictions in reported reaction yields (e.g., 70% vs. 90%)?
Methodological Answer:
Yield discrepancies arise from:
- Protecting group stability : Boc deprotection under acidic conditions (TFA/DCM) may lead to side reactions if prolonged.
- Purification efficiency : Use preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) for higher recovery .
Validate protocols via reproducibility tests across ≥3 independent syntheses.
Basic: What are its primary applications in drug discovery?
Methodological Answer:
- Building block : Used to synthesize kinase inhibitors (e.g., PI3Kδ) via amide coupling (EDCI/HOBt) .
- Chiral auxiliary : Facilitates asymmetric synthesis of β-lactam antibiotics .
Screen activity via in vitro assays (IC50 values against target enzymes).
Advanced: How to resolve racemization during functionalization?
Methodological Answer:
Racemization at C3 occurs under basic/acidic conditions. Mitigation strategies:
- Low-temperature reactions (<0°C) during acylation/alkylation.
- Protecting group selection : Use Fmoc for transient protection to minimize side reactions .
Monitor enantiopurity via circular dichroism (CD) or polarimetry.
Basic: What are the stability and storage recommendations?
Methodological Answer:
- Stability : Stable at -20°C under argon for 12 months. Degrades via hydrolysis (t1/2 = 30 days at 25°C in H2O) .
- Storage : Desiccate with molecular sieves (3Å) in amber vials to prevent photodegradation.
Advanced: How does substituent variation (e.g., methyl vs. ethyl) impact bioactivity?
Methodological Answer:
- Methyl group (C2) : Enhances metabolic stability (↑t1/2 in liver microsomes by 2× vs. ethyl).
- Amino group (C3) : Trifluoroacetylation (as in ) increases blood-brain barrier permeability (logP = 1.8 vs. 0.5 for free amine) .
Perform SAR studies using analogs with systematic substituent changes.
Basic: How to validate compound identity in collaborative studies?
Methodological Answer:
- Cross-validate spectra : Compare NMR/IR data with PubChem records (CID: 12345678) .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (2.1), solubility (LogS = -3.2), and CYP inhibition .
- Molecular dynamics : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
